(3-Bromo-isoxazol-5-yl)-methylamine
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Overview
Description
(3-Bromo-isoxazol-5-yl)-methylamine is a chemical compound characterized by the presence of a bromine atom, an isoxazole ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-isoxazol-5-yl)-methylamine typically involves the bromination of isoxazole derivatives. One common method includes the reaction of isoxazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective bromination at the desired position on the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-isoxazol-5-yl)-methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
(3-Bromo-isoxazol-5-yl)-methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-isoxazol-5-yl)-ethanol
- (3-Bromo-isoxazol-5-yl)-methanol
- (3-Bromo-isoxazol-5-yl)-ethylamine
Uniqueness
Compared to similar compounds, (3-Bromo-isoxazol-5-yl)-methylamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C4H5BrN2O |
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Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-bromo-N-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C4H5BrN2O/c1-6-4-2-3(5)7-8-4/h2,6H,1H3 |
InChI Key |
ZNOOWHCYUCTLGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NO1)Br |
Origin of Product |
United States |
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